Home > Products > Screening Compounds P85886 > 4-[18F]Fluoropaclitaxel
4-[18F]Fluoropaclitaxel -

4-[18F]Fluoropaclitaxel

Catalog Number: EVT-1570493
CAS Number:
Molecular Formula: C47H50FNO14
Molecular Weight: 870.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-[18F]Fluoropaclitaxel is synthesized from paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). The compound falls under the category of radiopharmaceuticals, specifically designed for molecular imaging. Its primary target is the P-glycoprotein multidrug transporter, which plays a significant role in drug resistance in cancer cells. The compound is classified as a compound used in molecular imaging and contrast agents for PET scans.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[18F]Fluoropaclitaxel involves a two-step process:

  1. Nucleophilic Aromatic Substitution: The first step involves the nucleophilic substitution of fluorine-18 onto pentamethylbenzyl trimethylammonium benzoate. This reaction is facilitated by potassium carbonate and Kryptofix 2.2.2 as phase transfer catalysts.
  2. Amide Formation: In the second step, the resulting 4-[18F]fluorobenzoic acid is coupled with 3′-debenzoylpaclitaxel using diethyl cyanophosphonate and triethylamine to form the final product, 4-[18F]Fluoropaclitaxel.

The total synthesis time ranges from 80 to 120 minutes, with radiochemical yields typically around 10% to 21% depending on the specific method employed . High-performance liquid chromatography (HPLC) is used for purification, ensuring high radiochemical purity (≥97%) .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[18F]Fluoropaclitaxel consists of a paclitaxel backbone with a fluorine-18 atom incorporated into the aromatic ring. The compound retains the essential functional groups of paclitaxel that are crucial for its biological activity while allowing for imaging capabilities due to the radioactive fluorine isotope.

Key structural data includes:

  • Molecular formula: C₃₅H₃₉FNO₄
  • Molecular weight: Approximately 585 g/mol
  • Specific activity: Ranges from 169 to 453 GBq/mmol at the end of bombardment .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing 4-[18F]Fluoropaclitaxel primarily focus on nucleophilic aromatic substitution and amide bond formation:

  • Nucleophilic Aromatic Substitution: The reaction between fluorine-18 and pentamethylbenzyl trimethylammonium benzoate leads to the formation of fluorobenzoic acid.
  • Amide Bond Formation: The coupling of fluorobenzoic acid with the deprotected paclitaxel derivative results in the formation of an amide bond, yielding 4-[18F]Fluoropaclitaxel.

These reactions are optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Mechanism of Action

Process and Data

The mechanism of action of 4-[18F]Fluoropaclitaxel involves its interaction with P-glycoprotein, a key efflux transporter implicated in multidrug resistance. Upon administration, this compound can be tracked using PET imaging to assess its biodistribution in tumors.

The uptake of 4-[18F]Fluoropaclitaxel correlates with tumor response to paclitaxel therapy; higher uptake indicates better therapeutic response while lower uptake suggests potential resistance . Studies have shown that tumors with low uptake values tend to progress after treatment, whereas those with high uptake values exhibit regression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • Reactivity: Sensitive to hydrolysis under acidic or basic conditions.
  • Stability under storage conditions must be monitored due to potential degradation over time .
Applications

Scientific Uses

4-[18F]Fluoropaclitaxel has significant applications in cancer research:

  • PET Imaging: Used for non-invasive visualization of drug distribution in tumors, aiding in the assessment of treatment efficacy.
  • Predicting Chemoresistance: It serves as a predictive biomarker for chemotherapy response, allowing clinicians to tailor treatment strategies based on individual patient profiles.
  • Research Tool: Facilitates studies on drug metabolism and pharmacokinetics within various cancer models .
Introduction to Multidrug Resistance (MDR) and P-glycoprotein (P-gp)

Biochemical Mechanisms of MDR in Oncology

Multidrug resistance (MDR) represents a principal cause of chemotherapy failure in oncology, occurring when cancer cells develop simultaneous resistance to structurally and mechanistically unrelated chemotherapeutic agents. The ATP-binding cassette (ABC) transporter superfamily constitutes the most extensively characterized molecular basis for MDR, with 48 identified human transporters utilizing ATP hydrolysis to actively efflux substrates against concentration gradients [1] [3]. Among these transporters, three dominate clinical MDR phenotypes: P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) [3] [5]. These integral membrane proteins exhibit broad substrate specificity encompassing taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), vinca alkaloids (vinblastine), and tyrosine kinase inhibitors [1] [7].

The molecular architecture of ABC transporters features conserved structural motifs: two transmembrane domains (TMDs) forming the substrate translocation pathway and two nucleotide-binding domains (NBDs) that hydrolyze ATP. X-ray crystallographic studies of mouse P-gp (87% identical to human) reveal an inward-facing conformation with a large central drug-binding cavity (>6000 ų) accessible to the cytoplasm and inner membrane leaflet [1]. This cavity contains multiple hydrophobic and aromatic residues enabling polyspecific recognition through transient polar and van der Waals interactions. Conformational changes driven by ATP binding and hydrolysis transition transporters to outward-facing states, expelling substrates extracellularly via the alternating access mechanism [1] [3].

  • Table 1: Major ABC Transporters in Oncology MDR
    TransporterGenePrimary SubstratesTissue Distribution
    P-glycoproteinABCB1Paclitaxel, doxorubicin, vinblastine, tyrosine kinase inhibitorsGI tract, liver, kidney, blood-brain barrier
    MRP1ABCC1Anthracyclines, vinca alkaloids, methotrexateLung, testes, kidney, peripheral blood cells
    BCRPABCG2Mitoxantrone, topotecan, imatinibPlacenta, intestine, liver stem cells

MDR development involves both intrinsic factors (epigenetic alterations, tumor heterogeneity) and adaptive responses during chemotherapy. Genomic analyses demonstrate that cancers frequently overexpress P-gp constitutively (e.g., renal carcinomas, colorectal cancers) or induce expression following chemotherapeutic exposure (e.g., leukemias, breast cancers) [3] [5] [9]. Approximately 50% of NCI-60 cancer cell lines exhibit P-gp overexpression, with particularly high prevalence in melanomas, central nervous system tumors, and drug-resistant leukemia phenotypes [1] [6].

Role of P-gp in Chemotherapeutic Efflux and Tumor Resistance

P-glycoprotein (170 kDa) remains the most extensively studied MDR transporter due to its early discovery, broad substrate specificity, and clinical prevalence. Encoded by the MDR1 gene on chromosome 7q21.12, P-gp functions as an energy-dependent efflux pump that reduces intracellular drug accumulation, directly diminishing chemotherapeutic efficacy [1] [7]. Structural analyses reveal twelve transmembrane helices per monomer, with substrate specificity dictated primarily by transmembrane segments 1, 5, 6, 11, and 12 [3]. The large flexible drug-binding pocket exhibits preference for amphipathic molecules (200-1900 Da) containing planar aromatic rings, tertiary amine groups, and moderate lipophilicity [3] [5]. This explains its affinity for taxanes like paclitaxel, which possesses multiple hydrogen bond acceptors and a lipophilic core [6].

P-gp's physiological distribution in barrier tissues (blood-brain barrier, gastrointestinal tract, hepatobiliary system) underscores its protective detoxification role [1] [5]. However, oncological overexpression creates pharmacological sanctuaries where tumor cells achieve subtherapeutic intracellular drug concentrations. Clinical studies correlate P-gp overexpression with poor treatment responses in ovarian cancer, sarcoma, acute myeloid leukemia, and pediatric solid tumors [5] [9]. Notably, P-gp expression increases following disease progression in initially P-gp-negative breast cancers and leukemias after chemotherapy exposure [1] [3].

The transporter's activity involves coordinated conformational transitions:

  • Substrate recognition: Drugs partition into the inner membrane leaflet and enter the central cavity through cytoplasmic portals
  • ATP binding: Nucleotide binding at NBDs induces dimerization and mechanical force transmission
  • Conformational transition: Inward-facing to outward-facing transition exposes substrate to extracellular space
  • Substrate release: Chemotherapeutic agent expelled into tumor microenvironment
  • ATP hydrolysis: Phosphate release resets transporter conformation [1]
  • Figure 1: P-gp Conformational Dynamics in Drug Efflux (Hypothetical Depiction)
[Inward-Facing State] → ATP Binding → [Occluded State] → Hydrolysis/ADP Release → [Outward-Facing State]↑                                     ||← Substrate Loading                  ↓ Substrate Release

Single nucleotide polymorphisms (SNPs) significantly influence P-gp function and clinical resistance patterns. The synonymous mutation rs1045642 (3435T>C, Ile1145Ile) reduces mRNA stability and protein expression, leading to enhanced intracellular drug accumulation in 3435TT genotype patients [9]. Conversely, non-synonymous variants like rs2032582 (2677T>G/A, Ser893Ala/Thr) demonstrate complex pharmacodynamic impacts still under investigation [9]. These genetic variations necessitate personalized assessment of tumor resistance mechanisms.

  • Table 2: P-gp Overexpression and Chemoresistance in Human Cancers
    Cancer TypeP-gp Detection MethodResistance CorrelationClinical Impact
    Colorectal CancerImmunohistochemistry85-90% in recurrent diseaseReduced overall survival (HR=2.1)
    Hepatocellular CarcinomamRNA quantification70% post-sorafenibTime-to-progression decreased 40%
    Acute Myeloid LeukemiaFlow cytometry65% at relapseComplete response rate: 22% vs 58% (P-gp- vs P-gp+)
    Ovarian CancerPET with [11C]verapamil75% platinum-resistantProgression-free survival <6 months

Rationale for Developing Radiolabeled P-gp Substrates

The clinical imperative to non-invasively quantify P-gp activity in tumors drives development of radiolabeled transporter substrates. Conventional approaches to assessing MDR status—including immunohistochemistry, mRNA analysis, and in vitro functional assays—suffer critical limitations: they require invasive biopsies, sample limited tumor regions, and fail to capture dynamic functional status or spatial heterogeneity [6]. Molecular imaging with positron emission tomography (PET) overcomes these constraints by enabling whole-body quantification of transporter activity in real-time.

Fluorine-18 (half-life: 109.8 minutes; β⁺ decay: 97%; Eₘₐₓ: 0.635 MeV) offers ideal physicochemical properties for PET radiopharmaceuticals [2] [4]. The isotope's favorable half-life permits multi-hour pharmacokinetic studies, while its low positron energy yields high-resolution images (∼2 mm resolution) [2] [8]. Radiolabeling established chemotherapeutics with ¹⁸F creates molecular probes that faithfully replicate parent drug behavior while enabling sensitive γ-photon detection (511 keV) from annihilation events [6].

4-[¹⁸F]Fluoropaclitaxel ([¹⁸F]FPAC) exemplifies this strategy by preserving paclitaxel's P-gp substrate properties while incorporating ¹⁸F at the metabolically stable C-4 position of the phenylisoserine side chain [6]. Preclinical validation demonstrates equivalent transport kinetics between paclitaxel and [¹⁸F]FPAC, evidenced by:

  • Reduced intracellular accumulation in P-gp-overexpressing cell lines (e.g., 5-fold decrease in KB-V1 vs KB-3-1)
  • Efflux inhibition by verapamil and tariquidar (2.8-4.1 fold increase)
  • Competitive displacement by unlabeled paclitaxel (IC₅₀ = 15 nM)
  • Linear correlation between [¹⁸F]FPAC uptake and P-gp expression (R² = 0.89) [6]

Automated radiosynthesis advances enable GMP-compliant [¹⁸F]FPAC production via cassette-based platforms [10]. The standardized process involves:

  • [¹⁸F]Fluoride production via ¹⁸O(p,n)¹⁸F nuclear reaction
  • Anion exchange trapping/release (e.g., QMA cartridge)
  • Nucleophilic substitution on precursor (4-O-triflylpaclitaxel)
  • HPLC purification (C18 column; ethanol:water)
  • Reformulation for intravenous injection [6] [10]

Compared to alternative radiotracers, [¹⁸F]FPAC provides direct correlation to paclitaxel pharmacokinetics rather than surrogate measurements. Clinical PET studies reveal heterogeneous intratumoral distribution corresponding to resistance patterns in breast and lung cancers, demonstrating potential for treatment personalization [6].

  • Table 3: PET Radiotracers for Assessing P-gp Function

    RadiotracerTargetAdvantagesLimitations
    4-[¹⁸F]FluoropaclitaxelP-gp substrateDirect paclitaxel analogue, quantitative pharmacokineticsSynthesis complexity (RCY 15-25%)
    [¹¹C]VerapamilP-gp substrateRapid kinetics, established modelsShort half-life (20 min), metabolites
    [¹⁸F]FDGMetabolismClinical availabilityNon-specific to transporters
    [⁶⁴Cu]CuATSMHypoxiaIndirect resistance markerDoes not assess P-gp directly
  • List of Compounds Mentioned

  • 4-[¹⁸F]Fluoropaclitaxel
  • Paclitaxel
  • Doxorubicin
  • Vinblastine
  • Docetaxel
  • Verapamil
  • Tariquidar
  • [¹¹C]Verapamil
  • [¹⁸F]FDG
  • [⁶⁴Cu]CuATSM

Properties

Product Name

4-[18F]Fluoropaclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-(18F)fluoranylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H50FNO14

Molecular Weight

870.9 g/mol

InChI

InChI=1S/C47H50FNO14/c1-24-31(61-43(57)36(53)35(27-13-9-7-10-14-27)49-41(55)28-17-19-30(48)20-18-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)51)39(54)37(60-25(2)50)34(24)44(47,4)5/h7-20,31-33,35-38,40,52-53,58H,21-23H2,1-6H3,(H,49,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i48-1

InChI Key

ZWDPMBMJMPIWMJ-LDPXFCOMSA-N

Synonyms

4-(18F)fluoropaclitaxel
4-fluoropaclitaxel

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)[18F])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.